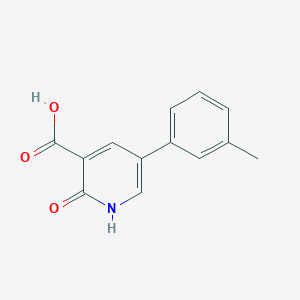

2-Hydroxy-5-(3-methylphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(15)14-7-10/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEKPUAMXXUGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604836 | |

| Record name | 5-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-40-2 | |

| Record name | 1,2-Dihydro-5-(3-methylphenyl)-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methylphenyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available nicotinic acid and 3-methylphenylboronic acid.

Coupling Reaction: A Suzuki coupling reaction is employed to attach the 3-methylphenyl group to the nicotinic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Hydroxylation: The resulting intermediate undergoes hydroxylation at the second position using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methylphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

Oxidation: 2-Oxo-5-(3-methylphenyl)nicotinic acid.

Reduction: 2-Hydroxy-5-(3-methylphenyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Hydroxy-5-(3-methylphenyl)nicotinic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Research indicates that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of nicotinic acid exhibit antimicrobial effects against various pathogens. For instance, compounds related to nicotinic acid have been tested against Staphylococcus aureus and other strains, demonstrating promising results .

- Anti-inflammatory Effects : Similar compounds have been documented to reduce inflammatory responses in cellular models, suggesting potential therapeutic uses in treating inflammatory diseases .

- Neuroprotective Effects : The compound's ability to modulate biochemical pathways could make it a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease .

Medical Applications

The compound is being explored for its potential therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that analogs of nicotinic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Dermatological Uses : Research has highlighted the role of nicotinamide (a close analog) in skin health, particularly in preventing UV-induced damage and enhancing skin barrier function. This suggests that this compound could have similar applications .

Industrial Applications

In industry, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical structure allows it to enhance the properties of materials, making them more durable and effective for various applications.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of nicotinic acid derivatives, this compound was tested against Gram-positive bacteria such as Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 7.81 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research into neuroprotective agents has highlighted compounds similar to this compound for their ability to protect neuronal cells from oxidative stress. These studies suggest that such compounds can enhance cognitive function and offer therapeutic benefits in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Discussion of Substituent Effects

- Hydroxy Groups : Enhance metal-binding and hydrogen-bonding interactions, critical for materials science applications.

- Aryl Substituents : Methyl or methoxy groups modulate lipophilicity and electronic properties. For example, trifluoromethyl groups increase resistance to enzymatic degradation .

- Carboxyl Extensions : Additional carboxyl groups (e.g., in MOF ligands) expand coordination modes and framework dimensionality .

Biological Activity

2-Hydroxy-5-(3-methylphenyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and a methyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the modification of nicotinic acid through various chemical reactions. The synthetic routes may include:

- Condensation Reactions : Utilizing appropriate aldehydes to produce derivatives.

- Nitration and Reduction : Modifying existing compounds to introduce functional groups that enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria. For instance, studies have shown that derivatives of nicotinic acid can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 7.81 |

| This compound | Bacillus subtilis | 1.95 |

These results suggest that this compound can be effective in combating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Activity

In addition to its antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. The mechanism of action is believed to involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and various biological targets. These studies provide insights into how the compound binds to specific enzymes or receptors, which could explain its observed biological activities.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated a series of nicotinic acid derivatives, including this compound, demonstrating its effectiveness against MRSA strains with MIC values comparable to established antibiotics .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammation in animal models, showing a significant decrease in markers of inflammation when administered at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-5-(3-methylphenyl)nicotinic acid, and how can purity be ensured?

The synthesis typically involves Suzuki-Miyaura cross-coupling to attach the 3-methylphenyl group to the nicotinic acid backbone, followed by hydroxylation or hydrolysis steps. Key methods include:

- Ester hydrolysis : Starting from methyl esters (e.g., methyl 2-hydroxy-5-(3-methylphenyl)nicotinate) under basic conditions to yield the carboxylic acid group .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC or LC-MS .

- Quality control : Batch-specific Certificates of Analysis (COA) with structural confirmation via NMR (¹H/¹³C) and mass spectrometry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- X-ray crystallography : Resolves the 3D arrangement of substituents (e.g., hydroxyl at position 2, methylphenyl at position 5) using programs like SHELXL .

- Spectroscopy :

- NMR : Distinct aromatic proton signals for the methylphenyl group (δ 7.2–7.5 ppm) and hydroxyl proton (broad singlet ~δ 12 ppm) .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) functional groups .

Q. What are the primary biological targets of this compound, and how can its activity be screened?

- Enzyme inhibition assays : Test interactions with NAD+-dependent enzymes (e.g., dehydrogenases) due to structural similarity to nicotinic acid .

- Cellular assays : Evaluate anti-inflammatory or antiproliferative effects using models like RAW 264.7 macrophages or cancer cell lines (e.g., MCF-7) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors like GPR109A .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. hydroxymethyl groups) impact biological activity?

Comparative studies show:

- Methyl groups enhance lipophilicity, improving membrane permeability but reducing solubility.

- Hydroxymethyl groups increase hydrogen-bonding capacity, favoring interactions with polar enzyme active sites (e.g., kinase targets) .

- Data example : A derivative with a 2-hydroxymethylphenyl group exhibited 2x higher IC₅₀ against COX-2 compared to the 3-methylphenyl analog .

Q. How can contradictions in reported biological data be resolved?

Common issues arise from:

- Experimental conditions : Variability in cell lines (e.g., HeLa vs. HEK293) or assay pH affecting ionization of the carboxylic acid group .

- Stereochemical effects : Racemic mixtures vs. enantiopure samples in chiral-dependent targets. Use chiral HPLC to isolate enantiomers .

- Statistical validation : Apply multivariate analysis to distinguish signal noise (e.g., ANOVA for dose-response curves) .

Q. What reaction mechanisms govern the compound’s stability under oxidative or acidic conditions?

- Acidic hydrolysis : The hydroxyl group at position 2 undergoes protonation, leading to ring-opening at pH < 3 .

- Oxidative degradation : Peroxomonosulfate attacks the electron-rich methylphenyl group, forming quinone-like byproducts. Monitor via LC-MS with radical scavengers (e.g., TEMPO) .

- Light sensitivity : UV-Vis studies show λmax at 270 nm; store in amber vials to prevent photodegradation .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking simulations : Use AutoDock Vina to predict binding poses in nicotinic acid receptors (e.g., GPR109A). Substituents at position 5 show higher docking scores than position 6 .

- QSAR models : Correlate logP values with cytotoxicity (R² = 0.89 in a dataset of 15 analogs) .

- DFT calculations : Predict tautomerization (e.g., lactim-lactam forms) affecting redox potential .

Methodological Notes

- Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR + ITC for binding studies) .

- Scale-up challenges : Optimize Suzuki coupling catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to reduce metal residues .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicology testing (e.g., mitochondrial toxicity via MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.